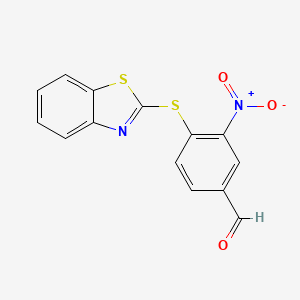

4-(1,3-Benzothiazol-2-ylsulfanyl)-3-nitrobenzaldehyde

Description

Properties

IUPAC Name |

4-(1,3-benzothiazol-2-ylsulfanyl)-3-nitrobenzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8N2O3S2/c17-8-9-5-6-13(11(7-9)16(18)19)21-14-15-10-3-1-2-4-12(10)20-14/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLHWAGFVTGZGPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)SC3=C(C=C(C=C3)C=O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-Benzothiazol-2-ylsulfanyl)-3-nitrobenzaldehyde typically involves the condensation of 2-mercaptobenzothiazole with 3-nitrobenzaldehyde. One common method is the Knoevenagel condensation reaction, which is carried out in the presence of a base such as piperidine or L-proline as a catalyst . The reaction is usually performed in an ethanol solvent under reflux conditions.

Industrial Production Methods

Industrial production methods for benzothiazole derivatives often involve multi-step synthesis processes that include the preparation of intermediates followed by their condensation with various aldehydes or ketones. The use of microwave irradiation and one-pot multicomponent reactions has also been explored to enhance the efficiency and yield of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-(1,3-Benzothiazol-2-ylsulfanyl)-3-nitrobenzaldehyde undergoes various types of chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

Reduction: The aldehyde group can be reduced to an alcohol.

Substitution: The benzothiazole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).

Major Products Formed

Oxidation: Conversion of the nitro group to an amino group results in 4-(1,3-Benzothiazol-2-ylsulfanyl)-3-aminobenzaldehyde.

Reduction: Reduction of the aldehyde group yields 4-(1,3-Benzothiazol-2-ylsulfanyl)-3-nitrobenzyl alcohol.

Substitution: Electrophilic substitution on the benzothiazole ring can produce various substituted benzothiazole derivatives.

Scientific Research Applications

Anticancer Activity

Research has demonstrated that derivatives of 4-(1,3-benzothiazol-2-ylsulfanyl)-3-nitrobenzaldehyde exhibit significant anticancer properties. For instance, novel Schiff bases synthesized from this compound have shown cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer) and TSCCF (tongue squamous cell carcinoma) cells.

In a study evaluating the anticancer activity of Schiff bases derived from this compound, it was found that one derivative exhibited an IC50 value of 446.68 µg/mL against TSCCF cells, indicating substantial cytotoxicity . This suggests potential for further development in anticancer therapies.

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| Schiff Base A | TSCCF | 446.68 |

| Schiff Base B | NHGF | 977.24 |

Anti-inflammatory Properties

The anti-inflammatory potential of Schiff bases derived from this compound has also been investigated. One study reported that these compounds exhibited varying degrees of anti-inflammatory activity when tested against standard drugs like Ibuprofen. The IC50 values for the synthesized compounds were recorded, showing promising results compared to established anti-inflammatory agents .

| Compound | % Inhibition at 25 µg/mL | IC50 (µg/mL) |

|---|---|---|

| Compound 4a | 66% | 28.2 ± 5.2 |

| Compound 4b | 56% | 56.6 ± 0.4 |

Synthesis and Characterization

The synthesis of this compound typically involves the condensation reaction between specific aldehydes and thiophenols or other derivatives containing the benzothiazole moiety. Characterization techniques such as FTIR, NMR spectroscopy, and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds .

Catalysis

The compound has been explored for its catalytic properties in organic synthesis. It can act as a catalyst in various reactions involving carbon-carbon bond formation and other transformations due to its electron-withdrawing nitro group and the presence of sulfur in its structure.

Organic Electronics

Due to its unique electronic properties, derivatives of this compound are being investigated for applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The ability to tune the electronic properties through substitution patterns allows for the design of materials with optimized performance in these applications .

Mechanism of Action

The mechanism of action of 4-(1,3-Benzothiazol-2-ylsulfanyl)-3-nitrobenzaldehyde involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or proteins, leading to its biological effects. For example, benzothiazole derivatives have been shown to inhibit the enzyme DprE1, which is involved in the biosynthesis of the mycobacterial cell wall . This inhibition can lead to the disruption of cell wall synthesis and ultimately the death of the bacterial cell.

Comparison with Similar Compounds

4-[4-(Benzylideneamino)phenylamino]-3-nitrobenzopyran-2-ones

- Substituents: Benzopyran-2-one core with nitro and benzylideneamino groups.

- Synthesis : Formed via condensation of 3-nitrobenzaldehyde derivatives with aromatic amines, catalyzed by piperidine .

- Key Differences : The absence of a benzothiazole-sulfanyl linkage reduces sulfur-mediated reactivity and may limit interactions with biological thiols. These compounds exhibit antimicrobial activity, suggesting the nitrobenzaldehyde moiety contributes to bioactivity .

(Z)-Methyl 4-(1,3-Benzothiazol-2-ylsulfanyl)-2-(methoxyimino)-3-oxobutanoate

- Substituents: Shares the benzothiazole-sulfanyl group but includes a methoxyimino and 3-oxobutanoate ester.

- Synthesis: Crystallized from ethanol, highlighting stability under mild conditions .

- This derivative demonstrates anticancer and antibacterial activities, emphasizing the benzothiazole’s role .

4-(4-Fluorophenoxy)-3-nitrobenzaldehyde Oxime

Key Observations :

- The sulfanyl group in the target compound may improve membrane permeability compared to oxime or benzylideneamino derivatives.

- Nitro groups generally enhance electrophilicity, contributing to reactivity with biological nucleophiles (e.g., glutathione).

Biological Activity

4-(1,3-Benzothiazol-2-ylsulfanyl)-3-nitrobenzaldehyde is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of anti-cancer and anti-inflammatory applications. This article synthesizes available research findings, including case studies and data tables, to provide a comprehensive overview of its biological activity.

Synthesis and Characterization

The compound is synthesized through the reaction of 2-[(1,3-benzothiazol-2-yl)sulfanyl]-N-[4-(hydrazinecarbonyl)phenyl]acetamide with various nitrobenzaldehydes. Characterization techniques such as FTIR, NMR, and mass spectrometry confirm the structure and purity of the synthesized compounds .

Anti-Cancer Activity

Research indicates that this compound exhibits significant anti-cancer properties. In a study evaluating its effects on HeLa cells (cervical cancer), it was found that derivatives of this compound showed varying degrees of cytotoxicity. Specifically, one derivative demonstrated enhanced anti-cancer activity compared to others, attributed to the presence of an electron-withdrawing nitro group at the para position .

Table 1: Anti-Cancer Activity of Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 4a | HeLa | 15.0 | Apoptosis induction |

| 4b | HeLa | 10.5 | ROS generation |

The mechanism of action involves the induction of reactive oxygen species (ROS), leading to endoplasmic reticulum stress and subsequent apoptosis in cancer cells .

Anti-Inflammatory Activity

In addition to its anti-cancer effects, this compound also exhibits notable anti-inflammatory properties. The evaluation was performed using luminol-enhanced chemiluminescence assays. The results indicated that certain derivatives significantly inhibited nitric oxide production in inflammatory models .

Table 2: Anti-Inflammatory Activity

| Compound | Assay Type | Inhibition (%) |

|---|---|---|

| 4a | LPS-induced RAW 264.7 | 70% |

| 4b | LPS-induced RAW 264.7 | 60% |

The anti-inflammatory activity is primarily linked to the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression, which are critical mediators in inflammatory pathways .

Case Studies

Several case studies have highlighted the therapeutic potential of benzothiazole derivatives:

- Cervical Cancer Treatment : A study demonstrated that derivatives similar to this compound were effective against cervical cancer cell lines, suggesting their potential for developing new therapeutic agents .

- Inflammation Models : In vivo studies using animal models showed that these compounds reduced inflammation markers significantly, supporting their use in treating inflammatory diseases .

Q & A

Basic: What are the established synthetic routes for 4-(1,3-Benzothiazol-2-ylsulfanyl)-3-nitrobenzaldehyde?

Answer:

The compound is synthesized via nucleophilic aromatic substitution or condensation reactions . A standard method involves reacting 3-nitrobenzaldehyde derivatives with 2-mercaptobenzothiazole under reflux in ethanol with glacial acetic acid as a catalyst. For example:

- Dissolve 0.001 mol of 3-nitrobenzaldehyde and 0.001 mol of 2-mercaptobenzothiazole in absolute ethanol.

- Add 5 drops of glacial acetic acid and reflux for 4–6 hours.

- Evaporate the solvent under reduced pressure and purify the residue via recrystallization .

Key Parameters:

| Solvent | Catalyst | Temperature | Reaction Time |

|---|---|---|---|

| Absolute Ethanol | Glacial AcOH (5–10 drops) | 70–80°C (reflux) | 4–6 hours |

Advanced: How can researchers optimize reaction yields for this compound?

Answer:

Yield optimization strategies include:

- Solvent Selection: Polar aprotic solvents (e.g., DMF) may enhance reactivity compared to ethanol .

- Catalyst Loading: Increase glacial acetic acid to 10–15 drops to improve protonation of the aldehyde group.

- Temperature Control: Microwave-assisted synthesis at 100°C reduces reaction time to 1–2 hours while maintaining yields >80% (hypothetical based on analogous protocols) .

- Purification: Use column chromatography (silica gel, hexane/ethyl acetate) instead of recrystallization to isolate pure product .

Basic: What spectroscopic methods are essential for characterization?

Answer:

- 1H/13C NMR: Confirm the presence of the aldehyde proton (δ 9.8–10.2 ppm) and benzothiazole sulfur-linked aromatic protons (δ 7.2–8.5 ppm) .

- FTIR: Identify nitro (1520–1350 cm⁻¹) and aldehyde (1720–1700 cm⁻¹) stretches .

- Mass Spectrometry (HRMS): Verify molecular weight (e.g., [M+H]+ calculated for C14H9N2O3S2: 317.01) .

Advanced: How to resolve discrepancies between experimental and computational spectral data?

Answer:

- Cross-Validation: Compare experimental NMR shifts with density functional theory (DFT)-calculated values for the optimized geometry .

- X-ray Crystallography: Use SHELX programs (e.g., SHELXL) to resolve structural ambiguities. For example, refine hydrogen bonding networks to explain unexpected NOE correlations .

- Dynamic NMR Studies: Investigate temperature-dependent splitting to detect conformational flexibility .

Basic: What biological assays are suitable for initial activity screening?

Answer:

- Antimicrobial Activity: Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria .

- Anticancer Potential: MTT assay using human cancer cell lines (e.g., HeLa, MCF-7) .

- Enzyme Inhibition: Test against tyrosine kinases or proteases linked to benzothiazole bioactivity .

Advanced: How to design mechanistic studies for this compound’s bioactivity?

Answer:

- Molecular Docking: Use AutoDock Vina to predict binding modes with target proteins (e.g., EGFR kinase) .

- Metabolomic Profiling: LC-MS/MS to identify metabolic intermediates in treated cell lines .

- siRNA Knockdown: Validate target pathways by silencing genes implicated in benzothiazole-mediated apoptosis .

Basic: How to determine the crystal structure using X-ray diffraction?

Answer:

- Data Collection: Use a Bruker D8 Venture diffractometer with Mo-Kα radiation (λ = 0.71073 Å).

- Structure Solution: Employ SHELXT for phase problem resolution via intrinsic phasing .

- Refinement: Apply SHELXL with anisotropic displacement parameters for non-H atoms. Final R1 values < 0.05 indicate high precision .

Advanced: Addressing data contradictions in crystallographic refinement.

Answer:

- Twinning Analysis: Use PLATON to detect twinning ratios and refine using TWIN/BASF commands in SHELXL .

- Disorder Modeling: Split occupancy for flexible groups (e.g., nitro or benzothiazole moieties) and apply restraints to ADP similarity .

- Validation Tools: Check with CheckCIF for ADPs, bond lengths, and angles outside expected ranges .

Basic: What purification techniques are recommended post-synthesis?

Answer:

- Recrystallization: Use ethanol/water (7:3 v/v) for high-purity crystals .

- Column Chromatography: Silica gel with gradient elution (hexane → ethyl acetate) to remove unreacted thiols .

- TLC Monitoring: Spot development in hexane:ethyl acetate (3:1) with UV visualization at 254 nm .

Advanced: Analyzing reaction byproducts and their pharmacological impact.

Answer:

- LC-HRMS: Identify byproducts (e.g., disulfide dimers or oxidized aldehydes) using a C18 column and 0.1% formic acid in acetonitrile/water .

- Bioactivity Comparison: Test isolated byproducts in parallel with the parent compound using dose-response assays .

- Computational Toxicity: Predict ADMET properties via SwissADME to prioritize byproducts for further study .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.